molecular formula C8H14O2S B13807844 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester

3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester

Cat. No.: B13807844
M. Wt: 174.26 g/mol
InChI Key: ZXGWAWBFPNWHRV-UHFFFAOYSA-N
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Description

3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known as 3-(tert-Butylthio)acrylic acid methyl ester. This compound is characterized by the presence of a propenoic acid methyl ester group and a tert-butylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester typically involves the reaction of tert-butylthiol with methyl acrylate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic addition of the thiol group to the double bond of the acrylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: Similar in structure but lacks the tert-butylthio group.

    Ethyl acrylate: Similar ester group but with an ethyl substituent instead of methyl.

    tert-Butylthioacetic acid: Contains the tert-butylthio group but with an acetic acid moiety.

Uniqueness

3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is unique due to the presence of both the propenoic acid methyl ester group and the tert-butylthio substituent

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

methyl 3-tert-butylsulfanylprop-2-enoate

InChI

InChI=1S/C8H14O2S/c1-8(2,3)11-6-5-7(9)10-4/h5-6H,1-4H3

InChI Key

ZXGWAWBFPNWHRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC=CC(=O)OC

Origin of Product

United States

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